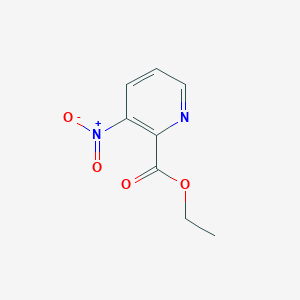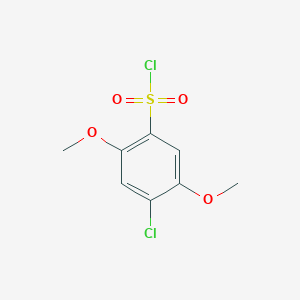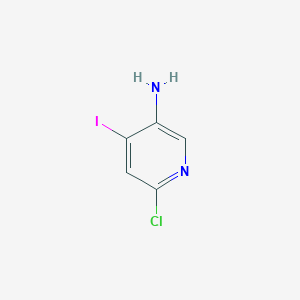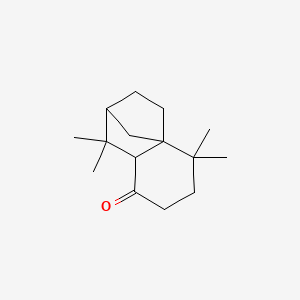
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
Overview
Description
“2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” is a chemical compound that has attracted significant attention from scientists. It is also known by other names such as trans-Isolongifolanone, cis-Isolongifolanone, and Isolongifolanone .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . Its molecular weight is 220.3505 . The IUPAC Standard InChI is InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 .Scientific Research Applications
Chemo- and Stereoselectivity in Chemical Reactions
The compound exhibits significant chemo- and stereoselective behaviors in 1,3-dipolar cycloadditions, leading to the formation of polycyclic tetrahydrothiophene derivatives. This was demonstrated in a study where the compound interacted with thiocarbonyl ylides, generated by thermal elimination of nitrogen from 2,5-dihydro-1,3,4-thiadiazoles (Mlostoń, Celeda, & Heimgartner, 2003).
Novel Synthesis Methods
In another study, the compound was involved in the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl] ethane and a novel bridged tetra(phenol) compound. This highlights its utility in synthesizing complex organic molecules (Ji Shun-jun, 2010).
Photochemical Reactions
The compound has shown interesting photochemical properties. For instance, its irradiation in acidic methanol led to anti-Markovnikov addition of methanol across the methylene double bond, forming novel products (Morrison & Nylund, 1976).
Oxidative Rearrangements
A peculiar oxidative rearrangement of this compound to 1-vinylnaphthalene derivatives was observed when treated with excess DDQ. This process involved a 1,5-sigmatropic shift of the one-carbon bridge, showcasing its reactivity under oxidative conditions (Barasz et al., 2002).
Diels-Alder Cycloadditions
In Diels-Alder cycloadditions, the compound exhibited stereoselectivities, further illustrating its role in facilitating specific organic synthesis pathways. X-ray crystallographic methods were used to determine the structures of the resulting cycloadducts (Marchand et al., 1997).
Thermal Decomposition
The compound was involved in the study of thermal decomposition processes, particularly in the context of phenyl isocyanides elimination. This highlighted its potential as a subject in the study of thermal stability and decomposition pathways in organic compounds (Atkinson & Harger, 1974).
Chemical Sensing Applications
A chemosensor synthesized from a related compound showed potential for the efficient detection of Cu2+ ions, demonstrating its relevance in the development of sensitive detection systems for specific ions (Fanna et al., 2018).
Synthesis of Crown Ethers
The compound has been used as a basic building material for the synthesis of bis-methanonaphthalene-fused crown ethers. This application is critical in the field of supramolecular chemistry (Chou, Shing-Yi Chen, & Yie-Hsung Chen, 2003).
properties
IUPAC Name |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCESNMLNDPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047228 | |
| Record name | Isolongifolanone- parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isolongifolanone | |
CAS RN |
23787-90-8, 29461-14-1 | |
| Record name | 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23787-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isolongifolanone- parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

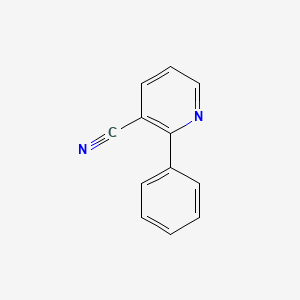
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
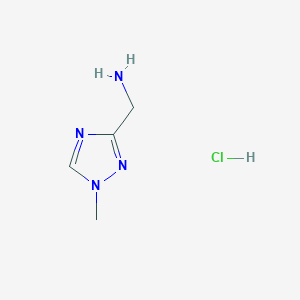
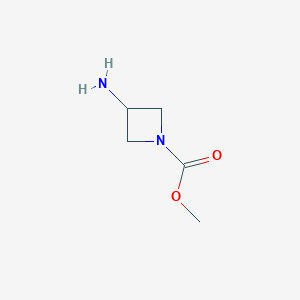
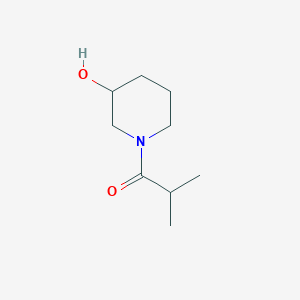
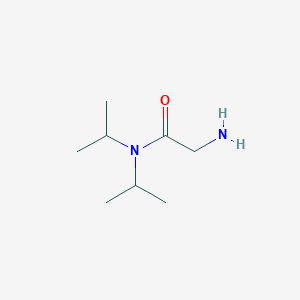
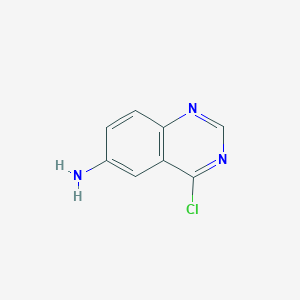
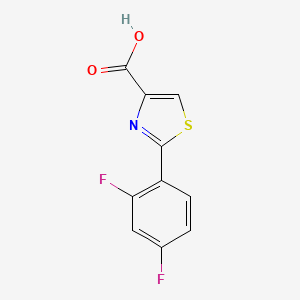

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)
